Cas no 31009-02-6 (4-Quinolinecarboxylic acid, 7-(trifluoromethyl)-)

4-Quinolinecarboxylic acid, 7-(trifluoromethyl)- is a fluorinated quinoline derivative characterized by the presence of a trifluoromethyl group at the 7-position and a carboxylic acid moiety at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid functionality allows for further derivatization. Its high purity and well-defined reactivity profile make it suitable for applications in medicinal chemistry, particularly in the development of bioactive compounds. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic workflows.
4-Quinolinecarboxylic acid, 7-(trifluoromethyl)- structure
31009-02-6 structure
Product name:4-Quinolinecarboxylic acid, 7-(trifluoromethyl)-
CAS No:31009-02-6
MF:C11H6NO2F3
MW:241.166
CID:3935333
PubChem ID:33746962

4-Quinolinecarboxylic acid, 7-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinecarboxylic acid, 7-(trifluoromethyl)-
    • 7-(trifluoromethyl)quinoline-4-carboxylic acid
    • AKOS023553673
    • 7-(TRIFLUOROMETHYL)QUINOLINE-4-CARBOXYLIC ACID
    • SB70194
    • 7-(TRIFLUOROMETHYL)QUINOLINE-4-CARBOXYLICACID
    • SCHEMBL5757387
    • 7-trifluoromethyl-4-quinolinecarboxylic acid
    • 31009-02-6
    • MDL: MFCD11052601
    • Inchi: InChI=1S/C11H6F3NO2/c12-11(13,14)6-1-2-7-8(10(16)17)3-4-15-9(7)5-6/h1-5H,(H,16,17)
    • InChI Key: QQKDNYDQVWGDOA-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=CN=C2C=C1C(F)(F)F)C(=O)O

Computed Properties

  • Exact Mass: 241.03506292Da
  • Monoisotopic Mass: 241.03506292Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 50.2Ų

4-Quinolinecarboxylic acid, 7-(trifluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM223480-1g
7-(Trifluoromethyl)quinoline-4-carboxylic acid
31009-02-6 95%
1g
$693 2021-08-04
Chemenu
CM223480-1g
7-(Trifluoromethyl)quinoline-4-carboxylic acid
31009-02-6 95%
1g
$763 2023-01-02
Alichem
A189009576-1g
7-(Trifluoromethyl)quinoline-4-carboxylic acid
31009-02-6 95%
1g
$850.20 2023-09-02

Additional information on 4-Quinolinecarboxylic acid, 7-(trifluoromethyl)-

4-Quinolinecarboxylic Acid, 7-(Trifluoromethyl)-: A Comprehensive Overview

4-Quinolinecarboxylic acid, 7-(trifluoromethyl)-, also known by its CAS number 31009-02-6, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the class of quinoline derivatives, which are widely studied due to their unique electronic properties and potential applications in drug design, catalysis, and optoelectronics. The presence of the trifluoromethyl group at the 7-position introduces additional functionality, making this compound a valuable substrate for further chemical modifications and investigations.

The molecular structure of 4-Quinolinecarboxylic acid, 7-(trifluoromethyl)- consists of a quinoline ring system with a carboxylic acid group at the 4-position and a trifluoromethyl substituent at the 7-position. This combination of functional groups provides the molecule with both acidic and electron-withdrawing properties, which are highly desirable in many chemical reactions. Recent studies have highlighted the role of such compounds in enhancing the stability and reactivity of metal complexes, particularly in catalytic applications.

One of the most promising areas of research involving 4-Quinolinecarboxylic acid, 7-(trifluoromethyl)- is its application in drug discovery. The quinoline scaffold is well-known for its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group further enhances the molecule's lipophilicity and bioavailability, making it an attractive candidate for designing new therapeutic agents. For instance, recent studies have explored its potential as an inhibitor of certain kinases involved in cancer progression.

In addition to its biological applications, 4-Quinolinecarboxylic acid, 7-(trifluoromethyl)- has also found use in materials science. Its ability to form stable coordination complexes with transition metals has led to its investigation as a ligand in metal-organic frameworks (MOFs) and other porous materials. These materials have potential applications in gas storage, sensing, and catalysis. Recent advancements in this field have demonstrated the versatility of this compound in creating highly efficient MOFs with tunable properties.

The synthesis of 4-Quinolinecarboxylic acid, 7-(trifluoromethyl)- typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent functionalization steps. Researchers have recently developed more efficient synthetic routes that minimize the use of hazardous reagents and reduce reaction times. These improvements have made the compound more accessible for large-scale production and further experimentation.

From an environmental perspective, understanding the fate and transport of 4-Quinolinecarboxylic acid, 7-(trifluoromethyl)- in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions; however, its persistence under anaerobic conditions remains an area requiring further investigation.

In conclusion, 4-Quinolinecarboxylic acid, 7-(trifluoromethyl)-, CAS number 31009-02-6, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers in drug discovery, catalysis, and materials science. As ongoing studies continue to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in advancing modern chemistry.

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